CYP1A2-Specific Metabolic Origin: A Distinct Biomarker Differentiating 8-Hydroxyloxapine from 7-Hydroxyloxapine
In vitro studies using cDNA-expressed human cytochrome P450 enzymes, correlation analysis with 12 phenotyped human liver microsomal samples, and selective CYP inhibitors demonstrated that the formation of 8-hydroxyloxapine from loxapine is mediated exclusively by CYP1A2, whereas the formation of 7-hydroxyloxapine is mediated by CYP2D6 [1]. This metabolic divergence provides a clear, enzyme-specific differentiation that cannot be achieved with the 7-hydroxy isomer.
| Evidence Dimension | Primary CYP enzyme responsible for metabolite formation |
|---|---|
| Target Compound Data | CYP1A2 |
| Comparator Or Baseline | 7-Hydroxyloxapine: CYP2D6 |
| Quantified Difference | Distinct enzymatic pathways with no overlap |
| Conditions | cDNA-expressed human CYP enzymes; correlation analysis with 12 phenotyped human liver microsomal samples; selective CYP inhibitor studies |
Why This Matters
For pharmacogenomic studies investigating CYP1A2 activity or the impact of CYP1A2 inhibitors (e.g., fluvoxamine, valproate) on loxapine metabolism, 8-hydroxyloxapine is the only appropriate analyte.
- [1] Luo, J. P., Vashishtha, S. C., Hawes, E. M., McKay, G., Midha, K. K., & Fang, J. (2011). In vitro identification of the human cytochrome P450 enzymes involved in the oxidative metabolism of loxapine. Biopharmaceutics & Drug Disposition, 32(7), 398-407. View Source
